2-(4-chlorophenyl)-4-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one
Descripción
The compound 2-(4-chlorophenyl)-4-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one features an isoquinolin-1(2H)-one core substituted at position 2 with a 4-chlorophenyl group and at position 4 with a 1,2,4-oxadiazole ring. The oxadiazole moiety is further functionalized with a 4-(trifluoromethyl)phenyl substituent. This structure combines a heteroaromatic core (isoquinolinone) with a 1,2,4-oxadiazole ring, a scaffold known for metabolic stability and hydrogen-bonding capabilities in medicinal chemistry. While direct synthetic or biological data for this compound are absent in the provided evidence, its structural analogs (e.g., benzimidazolone- or thiazole-based oxadiazoles) suggest plausible synthetic routes and therapeutic applications, such as ion channel modulation or antimicrobial activity .
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-4-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]isoquinolin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H13ClF3N3O2/c25-16-9-11-17(12-10-16)31-13-20(18-3-1-2-4-19(18)23(31)32)22-29-21(30-33-22)14-5-7-15(8-6-14)24(26,27)28/h1-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGKXQYFAYYGBEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN(C2=O)C3=CC=C(C=C3)Cl)C4=NC(=NO4)C5=CC=C(C=C5)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H13ClF3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 2-(4-chlorophenyl)-4-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including its effects on various biological targets and its potential therapeutic applications.
Chemical Structure
The molecular formula of the compound is , and it features a unique combination of chlorophenyl and trifluoromethyl groups that may influence its biological activity.
Anticancer Activity
Recent studies have indicated that compounds similar to 2-(4-chlorophenyl)-4-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one exhibit significant anticancer properties. For instance, derivatives with similar structural motifs have been evaluated against various cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells). These studies reported cytotoxic effects with varying IC50 values, suggesting that the presence of electron-withdrawing groups like trifluoromethyl enhances activity against cancer cells .
Enzyme Inhibition
The compound has shown promise as an inhibitor of several key enzymes involved in disease processes:
- Cholinesterases : Studies indicate that similar compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases like Alzheimer's. For example, a related compound demonstrated IC50 values ranging from 10.4 μM to 24.3 μM against these enzymes .
- Cyclooxygenases (COX) : The compound's analogs have been tested for their ability to inhibit COX-2 and lipoxygenases (LOX), which are involved in inflammatory processes. Moderate inhibition was noted, suggesting potential anti-inflammatory properties .
Structure-Activity Relationship (SAR)
The presence of halogen substituents, particularly at the para position of phenyl rings, has been correlated with increased biological activity. The trifluoromethyl group is particularly effective due to its strong electron-withdrawing nature, which enhances interaction with target enzymes and receptors .
| Compound | Target Enzyme | IC50 Value (μM) | Activity |
|---|---|---|---|
| 2b | AChE | 15.2 | Moderate |
| 3e | BChE | 9.9 | Moderate |
| 3b | COX-2 | Not specified | Moderate |
Case Studies
- Antitumor Activity : In a study evaluating various derivatives against MCF-7 cells, compounds structurally related to the target compound exhibited significant cytotoxicity. The mechanism was attributed to apoptosis induction and cell cycle arrest .
- Inhibition Studies : A series of experiments demonstrated that compounds with similar structures inhibited AChE and BChE effectively, with implications for treating Alzheimer's disease . The presence of the trifluoromethyl group was noted as a critical factor enhancing enzyme inhibition.
Comparación Con Compuestos Similares
Comparison with Similar Compounds
The following table compares the target compound with structurally related analogs from the evidence, focusing on core scaffolds, substituents, synthesis, and properties:
Key Observations:
Core Heterocycles: The isoquinolinone core (target compound) differs from thiazole (compounds 4–5) and benzimidazolone (compounds 47–48) in electronic and steric properties. Thiazole-based compounds (e.g., 4–5) exhibit planar conformations, which may facilitate crystal packing, as seen in their isostructural crystallization .
Substituent Effects :
- Chlorophenyl vs. Fluorophenyl : Compound 4 (4-ClPh) and 5 (4-FPh) show nearly identical crystal structures, but Cl’s larger van der Waals radius may subtly influence packing density and stability .
- Trifluoromethyl (CF₃) : CF₃ groups in compounds 47–48 and the target compound enhance lipophilicity and metabolic stability. However, steric bulk may reduce synthetic yields (e.g., 55% for compound 47 vs. 71% for 48) .
Synthetic Feasibility :
- Oxadiazole formation via cyclization reactions (e.g., in –4) is a common strategy. The target compound’s synthesis may face challenges similar to compound 47 due to the CF₃ group’s steric demands .
Biological Relevance: Compound 47’s TRP antagonist activity suggests that the target compound’s oxadiazole and CF₃ groups could be leveraged for neuropharmacological applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
